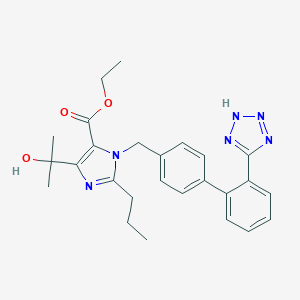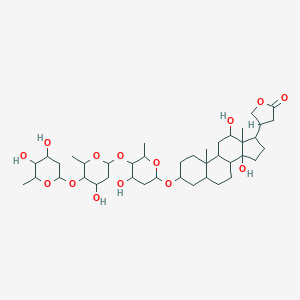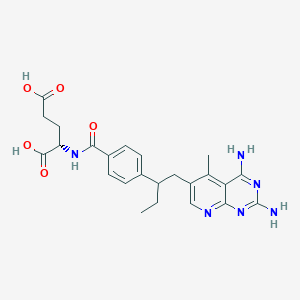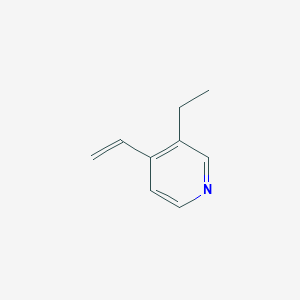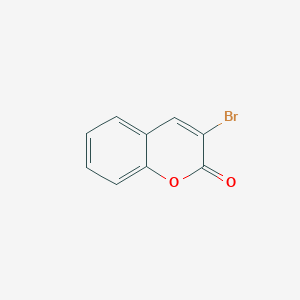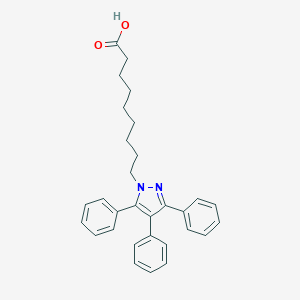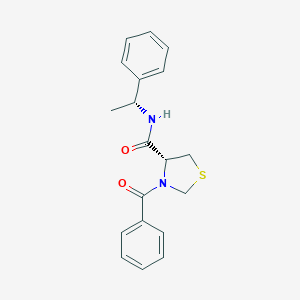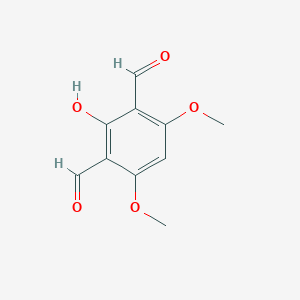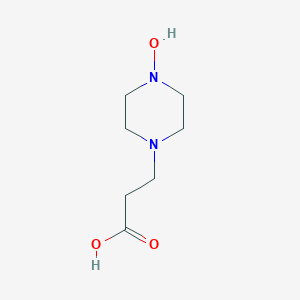
3-(4-Hydroxypiperazin-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxypiperazin-1-YL)propanoic acid, also known as HOPA, is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
3-(4-Hydroxypiperazin-1-YL)propanoic acid exhibits a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid also exhibits anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid has been shown to have antitumor effects, which may make it useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its versatility. It exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid is relatively easy to synthesize, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its lack of specificity. It exhibits a wide range of effects, which may make it difficult to develop drugs that target specific pathways.
Direcciones Futuras
There are several future directions for research on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. One area of interest is the development of novel drugs based on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are investigating the use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid as a building block in the synthesis of new drugs that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are working to better understand how 3-(4-Hydroxypiperazin-1-YL)propanoic acid interacts with the GABA receptor and other enzymes in the body. Finally, researchers are investigating the potential use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid in the treatment of various diseases, including epilepsy, chronic pain, and cancer.
Métodos De Síntesis
3-(4-Hydroxypiperazin-1-YL)propanoic acid can be synthesized through a variety of methods, including the reaction of piperazine with chloroacetic acid, the reaction of piperazine with ethyl chloroacetate, and the reaction of piperazine with 3-chloropropionic acid. The most commonly used method involves the reaction of piperazine with chloroacetic acid in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
3-(4-Hydroxypiperazin-1-YL)propanoic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been investigated for its potential use as a building block in the synthesis of novel drugs.
Propiedades
Número CAS |
137309-43-4 |
|---|---|
Nombre del producto |
3-(4-Hydroxypiperazin-1-YL)propanoic acid |
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
3-(4-hydroxypiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c10-7(11)1-2-8-3-5-9(12)6-4-8/h12H,1-6H2,(H,10,11) |
Clave InChI |
HMIXXQFRUIZDTG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)O)O |
SMILES canónico |
C1CN(CCN1CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



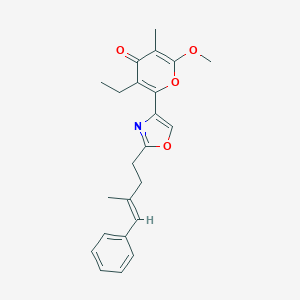
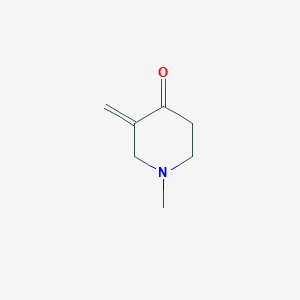
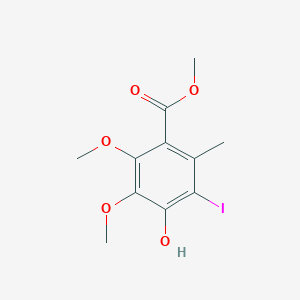
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
